1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-cyclopropylethanone
Description
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-cyclopropylethanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety and a cyclopropylethanone side chain. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its electron-deficient properties, making it a common pharmacophore in medicinal chemistry for interactions with biological targets such as enzymes or receptors . The cyclopropane group introduces steric constraints and metabolic stability, which can enhance bioavailability and target selectivity.
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-10(5-8-1-2-8)14-4-3-9(6-14)11-12-7-16-13-11/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSODMTGEJFOUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)C3=NOC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-cyclopropylethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole moiety is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
- O = Oxygen
The biological activity of this compound is primarily attributed to the oxadiazole ring, which has been shown to interact with various biological targets. The mechanisms include:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole rings have been reported to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation .
- Receptor Modulation : The potential to act as agonists or antagonists at various receptors, such as GPBAR1 (G-protein bile acid receptor 1), has been demonstrated. This receptor is implicated in metabolic and inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:
- In Vitro Studies : Various derivatives have shown cytotoxic effects against multiple cancer cell lines. For example, compounds derived from the 1,2,4-oxadiazole scaffold exhibited significant inhibitory effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that certain oxadiazole derivatives can inhibit COX enzymes (cyclooxygenases), which play a significant role in inflammation .
Antimicrobial Activity
Oxadiazoles are known for their antimicrobial properties. Research indicates that derivatives can exhibit activity against a range of pathogens including bacteria and fungi .
Case Study 1: Anticancer Efficacy
A study conducted by Alam et al. synthesized several oxadiazole derivatives and tested their efficacy against cancer cell lines. Among the tested compounds, those with the oxadiazole moiety exhibited enhanced cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
Case Study 2: GPBAR1 Agonism
Research focused on the design of novel GPBAR1 agonists has shown that certain derivatives of oxadiazoles can selectively activate this receptor without significant off-target effects. This selectivity is crucial for developing treatments for metabolic disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, based on general heterocyclic chemistry principles and related patents (e.g., ), the following comparisons can be inferred:
Core Heterocycle Modifications
- 1,2,4-Oxadiazole vs. Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine : The compound in , (3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-pyrrolidine-1-carboxylic acid, contains a fused tricyclic system. This structure likely enhances π-π stacking interactions in protein binding compared to the simpler 1,2,4-oxadiazole, which prioritizes hydrogen bonding and dipole interactions .
- Cyclopropylethanone vs. Oxetan-3-yl-amine: The cyclopropylethanone group in the target compound introduces ketone functionality and rigidity, whereas oxetan-3-yl-amine (seen in ) provides a polar, conformationally flexible amine group. This difference impacts solubility and binding kinetics.
Physicochemical Properties
| Property | 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-cyclopropylethanone | (3R,4S)-3-Ethyl-4-(Imidazo-pyrrolo-pyrazin-8-yl)-pyrrolidine-1-carboxylic acid |
|---|---|---|
| Molecular Weight | ~265 g/mol (estimated) | ~368 g/mol |
| LogP (Lipophilicity) | ~1.5 (predicted) | ~2.8 (higher due to fused aromatic system) |
| Hydrogen Bond Acceptors | 5 | 9 |
| Rotatable Bonds | 3 | 2 |
Therapeutic Potential
- The 1,2,4-oxadiazole moiety is associated with kinase inhibition (e.g., PARP inhibitors), while the imidazo-pyrrolo-pyrazine core in is prevalent in antiviral and anticancer agents (e.g., kinase inhibitors targeting EGFR or ALK). The cyclopropane group in the target compound may reduce metabolic degradation compared to ethyl or oxetane substituents.
Limitations of Available Evidence
lists patented compounds with distinct heterocyclic frameworks but lacks experimental data for direct comparison. Further studies from specialized databases (e.g., PubChem, ChEMBL) or medicinal chemistry literature are required to validate these inferences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
